molecular formula C12H16O2 B13519954 3-(2,3-Dimethylphenyl)butanoic acid

3-(2,3-Dimethylphenyl)butanoic acid

Cat. No.: B13519954
M. Wt: 192.25 g/mol
InChI Key: KDBHYXMOTSNOMU-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)butanoic acid is an aromatic carboxylic acid with the molecular formula C 12 H 16 O 2 and a molecular weight of 192.25 g/mol . This compound features a butanoic acid chain substituted at the three-position with a 2,3-dimethylphenyl group, making it a valuable chiral building block in organic synthesis and medicinal chemistry research. As a derivative of phenylbutanoic acid, it serves as a key intermediate in the exploration of novel pharmaceutical compounds and biologically active molecules . Researchers utilize this acid in developing potential enzyme inhibitors or receptor modulators due to its ability to mimic structural elements of natural substrates. The compound should be handled in accordance with laboratory safety protocols. This compound is intended For Research Use Only and is not classified as hazardous for transport . It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

3-(2,3-dimethylphenyl)butanoic acid

InChI

InChI=1S/C12H16O2/c1-8-5-4-6-11(10(8)3)9(2)7-12(13)14/h4-6,9H,7H2,1-3H3,(H,13,14)

InChI Key

KDBHYXMOTSNOMU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(C)CC(=O)O)C

Origin of Product

United States

Synthetic Methodologies for 3 2,3 Dimethylphenyl Butanoic Acid and Its Close Analogues

Classical Retrosynthetic Strategies

Classical approaches to the synthesis of 3-(2,3-dimethylphenyl)butanoic acid and its close analogs primarily rely on well-established reactions that form carbon-carbon bonds and manipulate functional groups. These methods, while sometimes lacking the elegance of modern catalytic systems, remain robust and widely used.

Friedel-Crafts Acylation and Alkylation Routes

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a direct method for introducing acyl or alkyl groups onto an aromatic ring. libretexts.org

Friedel-Crafts Acylation: This approach involves the reaction of 1,2-dimethylbenzene (o-xylene) with an appropriate acylating agent, such as crotonyl chloride or crotonic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.orgyoutube.com The initial product is an unsaturated ketone, 3-(2,3-dimethylphenyl)-3-buten-2-one. Subsequent reduction of the ketone and the double bond, for instance through a Wolff-Kishner or Clemmensen reduction, followed by oxidation of the resulting alkyl side chain, would yield the desired carboxylic acid. However, a significant challenge with Friedel-Crafts reactions on substituted benzenes is controlling the regioselectivity, as multiple isomers can be formed.

Friedel-Crafts Alkylation: While seemingly a more direct route, Friedel-Crafts alkylation with a suitable alkyl halide, such as a 3-halobutanoic acid derivative, is often problematic. libretexts.org These reactions are prone to polyalkylation, where multiple alkyl groups are added to the aromatic ring, and carbocation rearrangements, which can lead to a mixture of isomeric products. libretexts.orgyoutube.com For these reasons, acylation followed by reduction is generally the preferred Friedel-Crafts strategy for preparing such compounds.

Reaction TypeReagentsCatalystKey IntermediatesChallenges
Friedel-Crafts Acylation1,2-Dimethylbenzene, Crotonyl ChlorideAlCl₃3-(2,3-Dimethylphenyl)-3-buten-2-oneRegioselectivity, subsequent reduction steps required
Friedel-Crafts Alkylation1,2-Dimethylbenzene, 3-Halobutanoic acid derivativeAlCl₃Carbocation intermediatesPolyalkylation, carbocation rearrangements

Malonic Ester Synthesis Variants

The malonic ester synthesis is a versatile and reliable method for preparing carboxylic acids. organicchemistrytutor.comwikipedia.orgopenochem.org This pathway involves the alkylation of diethyl malonate or a similar malonic ester. organicchemistrytutor.comlibretexts.org

The synthesis would commence with the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a resonance-stabilized enolate. organicchemistrytutor.comlibretexts.org This nucleophilic enolate is then reacted with a 2,3-dimethylbenzyl halide (e.g., 2,3-dimethylbenzyl bromide) in an Sₙ2 reaction to introduce the dimethylphenyl group. A second alkylation step, using a methyl halide, would introduce the final methyl group at the alpha-position. Subsequent hydrolysis of the ester groups with acid or base, followed by decarboxylation upon heating, yields the target this compound. organicchemistrytutor.comwikipedia.org A key advantage of this method is the high acidity of the alpha-protons in the malonic ester, which allows for efficient and controlled alkylation. youtube.com

StepReagentsPurpose
1. DeprotonationDiethyl malonate, Sodium ethoxideFormation of enolate
2. First Alkylation2,3-Dimethylbenzyl bromideIntroduction of the dimethylphenyl group
3. Second AlkylationMethyl iodideIntroduction of the alpha-methyl group
4. Hydrolysis & DecarboxylationAcid/Base, HeatFormation of the carboxylic acid

Organometallic Reagent-Mediated Couplings

Organometallic coupling reactions offer powerful tools for the formation of carbon-carbon bonds. youtube.com Reactions like the Suzuki-Miyaura coupling and Gilman reagent-based couplings can be adapted for the synthesis of this compound. pressbooks.publibretexts.orglibretexts.org

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction would involve the reaction of a 2,3-dimethylphenylboronic acid with a suitable butenoic acid derivative containing a leaving group (e.g., a halide or triflate) at the 3-position. pressbooks.publibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Gilman Reagents: Lithium di(2,3-dimethylphenyl)cuprate, a Gilman reagent, can be prepared by reacting 2,3-dimethylphenyllithium with copper(I) iodide. libretexts.orglibretexts.org This organocuprate can then undergo a coupling reaction with a suitable electrophile, such as a 3-halobutanoate ester. These reactions are known for their ability to form C-C bonds with a wide range of organic halides. libretexts.orglibretexts.org

Modern Chemo- and Regioselective Synthetic Transformations

Modern synthetic chemistry focuses on developing highly selective and efficient reactions, often employing sophisticated catalysts and reagents to control the outcome of a transformation.

Catalytic Hydrogenation and Reduction Pathways

Catalytic hydrogenation is a crucial technique for the reduction of unsaturated functional groups. mdpi.com In the context of synthesizing this compound, this method is often employed to reduce a carbon-carbon double bond in a precursor molecule. For instance, if the synthesis proceeds through an unsaturated intermediate like 3-(2,3-dimethylphenyl)but-2-enoic acid, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere would selectively reduce the double bond to afford the final saturated carboxylic acid. researchgate.net The choice of catalyst and reaction conditions can be tuned to achieve high yields and avoid the reduction of the aromatic ring or the carboxylic acid group.

The Wolff-Kishner reduction, which involves heating a ketone with hydrazine (B178648) hydrate (B1144303) and a strong base like potassium hydroxide (B78521), is another classic reduction method that can be applied. google.com For example, a precursor ketone like 4-(2,3-dimethylphenyl)butan-2-one (B13601129) can be reduced to the corresponding alkane, which can then be further functionalized.

Selective Functional Group Interconversions

Selective functional group interconversions are essential for transforming one functional group into another without affecting other parts of the molecule. ub.eduorganic-chemistry.orgsolubilityofthings.com For instance, a nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid. Therefore, a synthetic route could be designed to produce 3-(2,3-dimethylphenyl)butanenitrile, which can then be converted to the desired butanoic acid.

Another example involves the oxidation of a primary alcohol. If the synthesis yields 3-(2,3-dimethylphenyl)butan-1-ol, it can be oxidized to the corresponding carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent. solubilityofthings.com Milder oxidizing agents could yield the corresponding aldehyde.

These modern approaches, often characterized by their high selectivity and milder reaction conditions, are invaluable for the efficient and clean synthesis of complex molecules like this compound.

Enantioselective Synthesis and Chiral Induction in the Formation of this compound Derivatives

The creation of a specific stereoisomer of this compound is crucial as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure. numberanalytics.com Enantioselective synthesis aims to produce a particular enantiomer or diastereomer in high excess. youtube.comyoutube.com

Asymmetric catalysis is a powerful method for constructing chiral molecules, utilizing a chiral catalyst to control the stereochemical outcome of a reaction. youtube.com A notable advancement in this area is the palladium(II)-catalyzed enantioselective C(sp³)-H arylation of free carboxylic acids. nih.gov This strategy offers a novel disconnection for the synthesis of chiral carboxylic acids from simple starting materials. nih.gov

In this approach, a chiral ligand is employed to create a chiral catalytic environment around the palladium center. This chiral complex then facilitates the stereoselective arylation of a C(sp³)-H bond at the β-position of a carboxylic acid. For the synthesis of this compound, this would involve the reaction of a suitable butanoic acid derivative with a 2,3-dimethylphenyl source. The development of ligands, such as monoprotected aminoethyl amines, has been crucial for achieving high enantioselectivity in these transformations. nih.gov

The use of a transient directing group in combination with an external 2-pyridone ligand has also emerged as a promising strategy in palladium-catalyzed C-H functionalization reactions. researchgate.net The 2-pyridone ligand is believed to stabilize the palladium catalyst and lower the energy of the transition state for C-H bond cleavage. researchgate.net

Table 1: Examples of Ligands in Pd(II)-Catalyzed C(sp³)-H Arylation

Ligand TypeRoleReference
Monoprotected Aminoethyl AmineCreates a chiral environment to achieve enantioselective C(sp³)-H arylation of free carboxylic acids. nih.gov
Bidentate Pyridine-PyridoneEnables intermolecular β-methylene C(sp³)-H arylation of free aliphatic acids. nih.gov
2-Pyridone (with transient group)Stabilizes the palladium catalyst and facilitates C-H bond cleavage. researchgate.net

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org This method involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and subsequent removal of the auxiliary to yield the enantiomerically enriched product. wikipedia.org

For the synthesis of this compound, a chiral auxiliary could be attached to a butanoic acid precursor. The resulting adduct would then undergo a diastereoselective reaction, such as alkylation or a conjugate addition, to introduce the 2,3-dimethylphenyl group. The auxiliary would then be cleaved to afford the desired enantiomer of the target acid.

Commonly used chiral auxiliaries include Evans' oxazolidinones, pseudoephedrine, and camphorsultam. wikipedia.orgscielo.org.mx For instance, pseudoephedrine can be reacted with a carboxylic acid to form an amide. Deprotonation at the α-position followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the chiral auxiliary. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

Chiral AuxiliaryTypical ApplicationReference
Evans' OxazolidinonesStereoselective aldol (B89426) reactions, alkylations wikipedia.orgscielo.org.mx
PseudoephedrineAsymmetric alkylation of carboxylic acid derivatives wikipedia.org
CamphorsultamVarious asymmetric transformations wikipedia.org
trans-2-Phenyl-1-cyclohexanolAsymmetric alkylations wikipedia.org

Diastereoselective synthesis aims to form one diastereomer in preference to others. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or substrate control. In the context of this compound, a diastereoselective approach could involve the reaction of a chiral enolate with a 2,3-dimethylphenyl-containing electrophile.

An example of a diastereoselective reaction is the enolate hydroxylation using Davis' oxaziridine, which can proceed with high diastereoselectivity. nsf.gov A similar strategy could be envisioned for the introduction of the aryl group. The stereochemical outcome is often dictated by the formation of a highly organized transition state, such as a chelated intermediate, which directs the approach of the electrophile. nsf.gov

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of chiral molecules under mild reaction conditions. For the synthesis of chiral butanoic acid derivatives, various enzymes can be utilized. For example, L-phenylalanine dehydrogenase has been used for the synthesis of (S)-2-amino-4-phenylbutanoic acid from the corresponding α-keto acid. documentsdelivered.com Similarly, D-lactate dehydrogenase can catalyze the reduction of an α-keto acid to the corresponding (R)-2-hydroxy acid. documentsdelivered.com

A chemoenzymatic cascade has been developed for the synthesis of optically pure alkanoic acids using engineered arylmalonate decarboxylase (AMDase) variants. nih.gov This enzyme catalyzes the asymmetric decarboxylation of prochiral arylmalonic acids to produce the corresponding monoacids with high enantioselectivity. nih.gov While not directly applied to this compound, this methodology demonstrates the potential of enzymatic approaches for the synthesis of chiral acids.

Table 3: Enzymes in the Synthesis of Chiral Acids

EnzymeReaction CatalyzedProduct TypeReference
L-Phenylalanine DehydrogenaseReductive amination of an α-keto acid(S)-α-Amino acid documentsdelivered.com
D-Lactate DehydrogenaseReduction of an α-keto acid(R)-α-Hydroxy acid documentsdelivered.com
Arylmalonate Decarboxylase (AMDase)Asymmetric decarboxylation of a prochiral arylmalonic acidChiral monoacid nih.gov
Phenolic Acid Decarboxylases (PADs)Carboxylation of the vinyl group of hydroxystyrenes(E)-p-coumaric acid derivatives nih.gov

Flow Chemistry and Continuous Processing in the Synthesis of Arylbutanoic Acids

Flow chemistry, or continuous processing, has emerged as a powerful technology in chemical synthesis, offering advantages such as improved heat transfer, enhanced safety, and the potential for automation. nih.govd-nb.info This approach involves the continuous pumping of reagents through a reactor where the chemical transformation occurs. mdpi.com

The synthesis of arylpropionic acids, such as ibuprofen, has been successfully demonstrated using microreactor technology in a continuous flow setup. nih.gov This highlights the potential for applying flow chemistry to the synthesis of this compound. A multi-step synthesis can be designed where intermediates are directly transferred to the next reactor without the need for isolation and purification, thereby increasing efficiency. nih.gov Flow chemistry is particularly advantageous for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. pharmtech.comresearchgate.net

Total Synthesis of Complex Molecules Incorporating the this compound Core

The total synthesis of complex natural products often requires the development of efficient and stereoselective methods for the construction of key building blocks. mdpi.comorganicchemistrydata.org While no total syntheses specifically incorporating a this compound core were identified in the search, the strategies employed for the synthesis of other complex molecules containing related structural motifs are relevant.

Multicomponent reactions (MCRs) are a powerful tool in total synthesis, allowing for the formation of complex molecules from three or more reactants in a single step. nih.gov This approach is highly convergent and atom-economical. Divergent synthesis is another efficient strategy where a common intermediate is converted into multiple natural products. mdpi.com These advanced synthetic strategies could be applied to the synthesis of complex molecules containing the this compound moiety.

Chemical Reactivity and Derivatization of 3 2,3 Dimethylphenyl Butanoic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations. For 3-(2,3-dimethylphenyl)butanoic acid, these reactions provide pathways to a diverse range of derivatives with potential applications in various fields of chemical research.

Esterification and Hydrolysis Mechanisms

Esterification of this compound can be achieved by reacting it with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. This reaction, known as Fischer-Speier esterification, is a reversible process. chemguide.co.ukorganic-chemistry.org To favor the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed to drive the equilibrium forward. organic-chemistry.org

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org A proton transfer occurs, followed by the elimination of a water molecule to yield the ester. organic-chemistry.org

Conversely, the hydrolysis of esters of this compound to regenerate the carboxylic acid can be carried out under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification. Base-catalyzed hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then expels the alkoxide leaving group to form the carboxylic acid.

Reaction Reagents General Conditions Product
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)HeatingEster
HydrolysisWater, Acid or Base CatalystHeatingCarboxylic Acid

Amidation and Peptide Coupling Analogues

The carboxylic acid functionality of this compound can be converted to an amide by reaction with a primary or secondary amine. youtube.com This condensation reaction typically requires activation of the carboxylic acid to facilitate the nucleophilic attack by the amine. acs.org Common methods for amidation include the use of coupling reagents or conversion of the carboxylic acid to a more reactive derivative like an acyl chloride.

Boron-based reagents have emerged as effective catalysts for direct amidation, often requiring the removal of water. acs.org Alternatively, urea (B33335) can serve as a nitrogen source in the presence of certain catalysts to form amides from carboxylic acids. nih.gov The reaction of this compound with an amine would result in the formation of the corresponding N-substituted 3-(2,3-dimethylphenyl)butanamide and water. youtube.com

Reduction to Alcohols and Aldehydes

The carboxylic acid group of this compound can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. khanacademy.org The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon. khanacademy.org Borane (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃-THF), are also effective and can offer selectivity for the reduction of carboxylic acids in the presence of other functional groups like esters. khanacademy.org More recently, titanium-catalyzed reductions using ammonia-borane have been developed as a safer alternative. nih.gov

The reduction to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. This transformation typically requires the use of milder, more selective reducing agents or a two-step process involving the conversion of the carboxylic acid to a derivative that can be more readily reduced to the aldehyde stage.

Transformation Typical Reagents Product
Reduction to AlcoholLiAlH₄, BH₃-THF1-Butanol, 3-(2,3-dimethylphenyl)-
Reduction to AldehydeSpecialized reducing agents3-(2,3-Dimethylphenyl)butanal

Decarboxylation Reactions

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a reaction that can occur under specific conditions. For simple aliphatic carboxylic acids, this process is generally difficult. However, the presence of a carbonyl group at the β-position (a β-keto acid) or a double bond can facilitate decarboxylation upon heating. masterorganicchemistry.comkhanacademy.org For this compound, which lacks such activating groups in its immediate structure, harsh conditions would likely be required for direct decarboxylation.

Radical decarboxylation methods offer an alternative pathway. rsc.orgrsc.org For instance, the Barton decarboxylation involves the conversion of the carboxylic acid to a thiohydroxamate ester, which then undergoes radical-induced cleavage. rsc.org Photoredox catalysis has also been employed for the decarboxylation of aliphatic carboxylic acids. rsc.org

Reactivity of the Butanoic Acid Side Chain

α-Functionalization (e.g., α-halogenation, α-amination)

The α-carbon of this compound, the carbon atom adjacent to the carboxylic acid group, is susceptible to functionalization.

α-Halogenation: The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. msu.eduyoutube.com This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) in the presence of a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). msu.edu The reaction proceeds through the in-situ formation of an acyl halide, which then enolizes. The enol form subsequently reacts with the halogen to introduce a halogen atom at the α-position. youtube.comlibretexts.org Hydrolysis of the resulting α-halo acyl halide yields the α-halogenated carboxylic acid.

β-Functionalization (e.g., C-H activation)

The functionalization of the β-carbon of the butanoic acid chain represents a modern synthetic challenge, often addressed through transition-metal-catalyzed C(sp³)–H activation. While direct studies on this compound are not prevalent, the principles of directed C-H activation are well-established for similar aliphatic acids. nih.gov These reactions typically employ a palladium catalyst, such as Palladium(II) acetate, in conjunction with a directing group to position the metal catalyst in proximity to the target C-H bond. nih.gov

The carboxylic acid itself can act as a directing group, but its effectiveness is often enhanced by converting it to a more strongly coordinating derivative, such as an amide or a Weinreb amide. nih.gov For β-methyl C–H arylation, ligands like mono-N-protected amino acids (e.g., Ac-Ile-OH) have been shown to be crucial for catalytic turnover, accelerating the C-H activation step. u-tokyo.ac.jp In a hypothetical β-arylation of a suitable derivative of this compound, the reaction would likely proceed through a cyclopalladated intermediate, followed by reaction with an arylating agent (like an arylboronic acid or diaryliodonium salt) and subsequent reductive elimination to yield the β-functionalized product. nih.gov

Cyclization Reactions to Form Fused Ring Systems (e.g., Tetrahydronaphthalenes, Lactams)

The structure of this compound is well-suited for intramolecular cyclization reactions to generate fused ring systems, most notably tetralone derivatives, which are precursors to tetrahydronaphthalenes. A common strategy for this transformation is the intramolecular Friedel-Crafts acylation.

Under the influence of a strong acid catalyst (e.g., polyphosphoric acid or AlCl₃), the carboxylic acid can be activated to form an acylium ion. This electrophile can then attack the electron-rich 2,3-dimethylphenyl ring. Given the directing effects of the substituents, cyclization is expected to occur at the C6 position of the aromatic ring, leading to the formation of a 5,6-dimethyl-3,4-dihydronaphthalen-1(2H)-one (a tetralone). Subsequent reduction of the ketone and/or dehydration and reduction of the resulting alcohol can yield the corresponding 5,6-dimethyl-1,2,3,4-tetrahydronaphthalene.

The formation of lactams would necessitate the introduction of a nitrogen atom into the molecule. While not an inherent reaction of the acid itself, derivatives could be used. For instance, a Curtius or Schmidt rearrangement of the carboxylic acid could introduce an amine at the C3 position, which could then potentially cyclize, though this is a multi-step process.

Electrophilic and Nucleophilic Aromatic Substitution on the 2,3-Dimethylphenyl Moiety

The 2,3-dimethylphenyl ring is highly susceptible to electrophilic aromatic substitution (EAS) due to the activating, ortho-para directing nature of the two methyl groups. The butanoic acid side chain acts as a deactivating, meta-directing group. The combined influence of these groups directs incoming electrophiles primarily to the C4 and C6 positions, which are para and ortho, respectively, to the methyl groups and meta to the deactivating side chain. The C5 position is also activated.

Typical EAS reactions applicable to this system include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃ to introduce a bromine atom.

Friedel-Crafts Alkylation/Acylation: Introducing further alkyl or acyl groups, although the existing substitution may cause steric hindrance.

Conversely, nucleophilic aromatic substitution (SNAr) is highly unlikely on the 2,3-dimethylphenyl moiety of this molecule. masterorganicchemistry.com SNAr reactions require an aromatic ring that is rendered electron-poor by the presence of strong electron-withdrawing groups (like nitro groups) and contains a good leaving group (like a halide). masterorganicchemistry.comnih.gov The 2,3-dimethylphenyl ring is electron-rich due to the alkyl groups, and it lacks a suitable leaving group. nih.gov

Oxidation and Reduction Chemistry of Aromatic and Aliphatic Components

Both the aromatic and aliphatic portions of this compound can undergo oxidation and reduction under specific conditions.

Reduction: The carboxylic acid functional group can be selectively reduced to a primary alcohol, 3-(2,3-dimethylphenyl)butan-1-ol. This transformation requires a powerful reducing agent like lithium aluminum hydride (LiAlH₄). libretexts.org Milder reducing agents such as sodium borohydride (B1222165) (NaBH₄) are not strong enough to reduce carboxylic acids. libretexts.org The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol and cannot be isolated. libretexts.org

Reduction of the aromatic ring is more challenging and requires harsher conditions, such as a Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol). This would result in a non-aromatic cyclohexadiene derivative.

Oxidation: The aliphatic side chain is susceptible to oxidation. Studies on the closely related compound 3',4'-dimethylphenyl butanoic acid show that oxidation with N-chlorosaccharin in an acetic acid medium cleaves the aliphatic chain, yielding 3,4-dimethylbenzoic acid as the sole product. researchgate.net This suggests that under similar conditions, this compound would likely oxidize to 2,3-dimethylbenzoic acid.

The aromatic methyl groups can also be oxidized to carboxylic acid groups under strong oxidizing conditions (e.g., hot KMnO₄ or Na₂Cr₂O₇/H₂SO₄), which would also likely oxidize the aliphatic side chain.

Mechanistic and Kinetic Studies of Oxidation Processes

Detailed mechanistic and kinetic studies provide insight into the oxidation pathways of molecules like this compound. An investigation into the oxidation of the analogous 3',4'-dimethylphenyl butanoic acid by N-chlorosaccharin (NCSA) offers a relevant model. researchgate.net

The study found that the reaction was catalyzed by perhydrochloric acid and that the primary oxidation product was 3,4-dimethylbenzoic acid, indicating cleavage of the butanoic acid side chain. researchgate.net The reaction kinetics were determined to be first order with respect to the concentrations of the butanoic acid derivative, the oxidant (NCSA), and the acid catalyst (H⁺). researchgate.net Based on these observations, hypochlorous acid (H₂O⁺Cl) was proposed as the principal oxidizing agent in the reaction mechanism. researchgate.net

Table 1: Kinetic Findings for the Oxidation of a Dimethylphenyl Butanoic Acid Analog

Parameter Finding Citation
Reactant Orders First order in [substrate], [NCSA], and [H⁺] researchgate.net
Oxidation Product The corresponding dimethylbenzoic acid researchgate.net
Proposed Oxidant Hypochlorous acid (H₂O⁺Cl) researchgate.net
Effect of Ionic Strength Minimal influence on reaction speed researchgate.net

| Effect of Dielectric Constant | A slight decrease led to a moderate rate increase | researchgate.net |

Rearrangement Reactions and Fragmentations

The fragmentation behavior of this compound can be predicted based on established principles of mass spectrometry for carboxylic acids and aromatic compounds. Upon electron ionization, the molecule would form a molecular ion, which would then undergo characteristic fragmentation.

Common fragmentation pathways for the carboxylic acid moiety include:

Loss of a hydroxyl radical (•OH): This would produce a fragment ion at M-17. libretexts.org

Loss of a carboxyl radical (•COOH): This would result in a fragment at M-45. libretexts.org

McLafferty Rearrangement: This is a characteristic rearrangement for carboxylic acids with a γ-hydrogen. It involves a six-membered transition state and results in the elimination of a neutral alkene and the formation of a radical cation. For butanoic acids, this rearrangement often leads to a prominent peak at an m/z of 60. youtube.com

The aliphatic chain can undergo α-cleavage, breaking the C-C bond adjacent to the functional group. libretexts.org Fragmentation of the aromatic portion would likely involve cleavage of the benzylic bond (the bond between the aromatic ring and the butanoic acid side chain), leading to ions corresponding to the dimethylphenyl group or the butanoic acid chain.

Stereochemical Aspects and Chiral Resolution of 3 2,3 Dimethylphenyl Butanoic Acid

Stereoisomerism and Enantiomeric Purity Assessment

3-(2,3-Dimethylphenyl)butanoic acid possesses a single chiral center at the C3 position of the butanoic acid chain. This gives rise to a pair of enantiomers, the (R)- and (S)-isomers. These stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, they rotate plane-polarized light in equal but opposite directions.

The assessment of enantiomeric purity is crucial to ensure the desired stereoisomer is isolated. This is typically achieved using chiral analytical techniques. A common approach involves the use of gas chromatography or high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). The differential interaction of the enantiomers with the chiral environment of the column leads to their separation, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess (ee). Other methods for assessing enantiomeric purity include capillary electrophoresis and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. The purity of a substance can be determined using an ensemble of orthogonal techniques to quantify each class of impurity. researchgate.net

Chiral Resolution Techniques

The separation of the racemic mixture of this compound into its individual enantiomers is known as chiral resolution. libretexts.org Several methods can be employed for this purpose.

A widely used and reliable method for resolving racemic acids is through the formation of diastereomeric salts. nii.ac.jp This involves reacting the racemic this compound with an enantiomerically pure chiral base. libretexts.orglibretexts.org Commonly used resolving agents include naturally occurring alkaloids like brucine (B1667951) and strychnine, or synthetic chiral amines such as (R)- or (S)-1-phenylethylamine. libretexts.org

The resulting products are a pair of diastereomeric salts, for instance, (R)-acid·(R)-base and (S)-acid·(R)-base. Unlike enantiomers, diastereomers have different physical properties, including solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. libretexts.org One diastereomer will preferentially crystallize from a suitable solvent, leaving the other in the mother liquor. The separated diastereomeric salts can then be treated with a strong acid to regenerate the respective pure enantiomers of this compound. libretexts.org The efficiency of the resolution depends on factors such as the choice of resolving agent, the solvent, and the crystallization temperature. nih.gov

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.comnih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like 3,5-dimethylphenylcarbamate, are particularly effective for resolving a wide range of chiral compounds. nih.govwindows.net The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP. The choice of mobile phase and temperature can significantly influence the selectivity and resolution of the separation. nih.govsigmaaldrich.com

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is another effective method for enantiomeric separation, offering high efficiency and requiring only small amounts of sample. nih.gov In this technique, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are commonly used chiral selectors for the resolution of acidic compounds. nih.gov The separation is based on the differential binding of the enantiomers to the chiral selector, which alters their electrophoretic mobility. Factors such as the type and concentration of the chiral selector, buffer pH, and applied voltage are optimized to achieve baseline separation. nih.gov

Preferential crystallization, also known as resolution by entrainment, is a method that can be applied to racemic mixtures that crystallize as a conglomerate, which is a physical mixture of crystals of the pure enantiomers. libretexts.orgresearchgate.net This process involves seeding a supersaturated solution of the racemate with a crystal of one of the desired enantiomers. This induces the crystallization of that enantiomer, while the other remains in solution. libretexts.org The success of this technique is relatively rare as most racemates crystallize as a racemic compound, where both enantiomers are present in the same crystal lattice. libretexts.org

Spontaneous resolution occurs when a racemic solution or melt crystallizes to form a conglomerate without any external chiral influence. researchgate.net While some compounds are known to undergo spontaneous resolution, this phenomenon is not widely reported for this compound and would require specific experimental investigation to determine its feasibility.

Determination of Absolute Configuration

Determining the absolute spatial arrangement of atoms, or the absolute configuration (R or S), of the enantiomers of this compound is essential for understanding its stereospecific interactions.

One of the most definitive methods for determining absolute configuration is single-crystal X-ray crystallography. taylorandfrancis.com This technique provides a detailed three-dimensional structure of the molecule. To apply this method, a single crystal of one of the pure enantiomers, often as a salt with a chiral counter-ion of known absolute configuration, is required. taylorandfrancis.com

Spectroscopic methods such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) can also be used to determine the absolute configuration by comparing the experimentally measured spectra with those predicted from quantum chemical calculations for a known configuration.

Conformational Analysis and Rotational Isomerism

The conformation of this compound is determined by the rotation around its single bonds. The presence of the bulky 2,3-dimethylphenyl group and the carboxylic acid group leads to rotational isomerism, or the existence of different conformers.

The rotation around the C-C bond connecting the phenyl ring to the butanoic acid chain and the C-C bonds within the butanoic acid chain will result in various spatial arrangements. These conformers will have different energies, and the molecule will exist as an equilibrium of these different forms. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the energies of different conformers and to identify the most stable structures. researchgate.net The presence of intramolecular interactions, such as hydrogen bonding, can influence the preferred conformation. researchgate.net

Advanced Spectroscopic and Structural Characterization of 3 2,3 Dimethylphenyl Butanoic Acid

Vibrational Spectroscopy for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignment

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum provides a unique "fingerprint" of the molecule. For 3-(2,3-Dimethylphenyl)butanoic acid, characteristic absorption bands would be expected for the carboxylic acid functional group, including a broad O-H stretching band (typically around 2500-3300 cm⁻¹), a strong C=O (carbonyl) stretching band (around 1700-1725 cm⁻¹), and C-O stretching bands. The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1450-1600 cm⁻¹ region. The aliphatic chain and methyl groups would show C-H stretching and bending vibrations. A detailed band assignment would require experimental data and could be supported by computational predictions.

Raman Spectroscopy and Vibrational Mode Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. In the analysis of this compound, Raman spectroscopy would be valuable for identifying the symmetric stretching vibrations of the aromatic ring and the C-C backbone. The C=O stretch is also Raman active. A comprehensive analysis of the vibrational modes would involve correlating the experimental Raman shifts with those from FT-IR and with theoretical calculations to provide a complete picture of the molecule's vibrational behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multi-dimensional NMR (2D-COSY, HSQC, HMBC, NOESY)

A suite of 2D NMR experiments would be essential for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in this compound.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons in the butanoic acid chain and within the dimethylphenyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to its directly attached carbon atom, allowing for the assignment of carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, providing crucial information for connecting the different structural fragments of the molecule, such as the linkage between the butanoic acid chain and the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would identify protons that are close to each other in space, which is critical for determining the molecule's conformation and stereochemistry.

Solid-State NMR for Polymorphic Studies

If this compound can exist in different crystalline forms (polymorphs), solid-state NMR (ssNMR) would be a key technique for their characterization. By analyzing the ¹³C chemical shifts and relaxation times in the solid state, ssNMR can distinguish between different polymorphs and provide insights into their packing arrangements and intermolecular interactions.

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Analysis

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

If a suitable single crystal of this compound could be grown, single-crystal XRD would provide precise information on its crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups.

Powder X-ray diffraction (PXRD) would be used to analyze polycrystalline samples. The resulting diffraction pattern serves as a fingerprint for a specific crystalline phase and can be used to identify polymorphs, assess sample purity, and gain information about the crystal structure if single crystals are not available.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

The electronic absorption characteristics of this compound, when analyzed using UV-Vis spectroscopy, are primarily dictated by the substituted benzene (B151609) ring, which acts as the principal chromophore. The benzene ring itself exhibits characteristic π→π* transitions. Typically, benzene shows a strong primary absorption band (E-band) around 184 nm, a secondary band (E2-band) near 204 nm, and a weaker, vibrationally-structured band (B-band) around 256 nm. spcmc.ac.in

Substitution on the benzene ring with alkyl groups, such as the two methyl groups and the butanoic acid moiety in this compound, leads to a bathochromic (red) shift of these absorption bands. This shift is attributed to hyperconjugation, where the σ-electrons of the C-H bonds in the alkyl substituents interact with the π-system of the aromatic ring, slightly raising the energy of the highest occupied molecular orbital (HOMO) and lowering the energy of the π→π* transition. spcmc.ac.in The presence of multiple alkyl substituents generally enhances this effect.

In a non-polar solvent like hexane (B92381) or isooctane, the B-band of this compound would be expected to appear at a longer wavelength compared to benzene, likely in the range of 260-280 nm. nist.gov The fine vibrational structure of this band, characteristic of many benzene derivatives, may be partially or fully obscured due to the complex substitution pattern and potential conformational flexibility of the butanoic acid chain.

The photophysical properties, such as fluorescence, are generally weak for simple alkyl-substituted benzenes. Excitation into the π→π* absorption band may lead to fluorescence emission, but the quantum yield is typically low. The energy of the emission would be at a longer wavelength than the absorption maximum, following Stokes shift principles. The specific photophysical behavior would also be influenced by the solvent environment and the potential for intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group.

Parameter Expected Observation for this compound Basis of Expectation
Primary Absorption Band (E-band) Shifted to a wavelength > 184 nmAlkyl substitution on the benzene ring. spcmc.ac.in
Secondary Absorption Band (B-band) Expected in the 260-280 nm range with a bathochromic shift.Influence of multiple alkyl substituents on the benzene chromophore. spcmc.ac.innist.gov
Molar Absorptivity (ε) Moderate intensity for the B-band.Typical for substituted benzenes.
Solvent Effects Minimal solvatochromic shifts in non-polar to polar aprotic solvents. Potential for shifts in hydrogen-bonding solvents due to interaction with the carboxyl group.The primary chromophore is relatively non-polar.
Fluorescence Quantum Yield Expected to be low.Simple alkylbenzenes are generally not strong fluorophores.

Mass Spectrometry (MS) beyond Basic Identification

Advanced mass spectrometry techniques can provide significant structural information for this compound beyond simple molecular weight confirmation. Using electron ionization (EI), the molecule is expected to undergo characteristic fragmentation, yielding a pattern that is diagnostic of its structure.

The molecular ion peak (M•+) would be observed at m/z 192. Subsequent fragmentation can be predicted based on the functional groups present: a carboxylic acid and a substituted aromatic ring. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.org

A significant fragmentation pathway often observed in molecules with a sufficiently long alkyl chain attached to a functional group or aromatic ring is the McLafferty rearrangement. wikipedia.org For this compound, this would involve the transfer of a gamma-hydrogen from the butanoic acid chain to the carbonyl oxygen, followed by cleavage of the α-β carbon-carbon bond. This would result in the formation of a neutral but-2-enoic acid molecule and a charged radical cation of 2,3-dimethylbenzene (xylene) at m/z 106.

Another prominent fragmentation would be benzylic cleavage, where the bond between the chiral carbon of the butanoic acid chain and the phenyl ring is broken. This would lead to the formation of a stable benzylic carbocation.

Tandem mass spectrometry (MS/MS) could be employed to further probe the structure of the primary fragment ions. For example, the isolation and further fragmentation of a key ion can help confirm its structure and, by extension, the structure of the parent molecule. Ion Mobility Mass Spectrometry (IM-MS) could also be a powerful tool, especially for differentiating this compound from its isomers, as it separates ions based on their size and shape (collision cross-section) in the gas phase. numberanalytics.comresearchgate.net

Fragment Ion (m/z) Proposed Identity Fragmentation Pathway
192 [M]•+Molecular Ion
177 [M - CH₃]•+Loss of a methyl radical from the butanoic acid chain or the aromatic ring.
175 [M - OH]+α-cleavage with loss of the hydroxyl radical from the carboxyl group. libretexts.org
147 [M - COOH]+α-cleavage with loss of the carboxyl group. libretexts.org
119 [C₉H₁₁]+Benzylic cleavage.
106 [C₈H₁₀]•+McLafferty rearrangement product (2,3-dimethylbenzene radical cation). wikipedia.org
91 [C₇H₇]+Tropylium ion, a common rearrangement product from benzylic fragments.

X-ray Photoelectron Spectroscopy (XPS) and Other Surface-Sensitive Techniques

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For an organic compound like this compound, XPS can provide detailed information about the carbon and oxygen environments.

The XPS spectrum would show characteristic peaks for carbon (C1s) and oxygen (O1s). High-resolution scans of these regions can be deconvoluted to identify the different chemical states of these atoms.

The C1s spectrum is expected to be complex and can be resolved into several components:

C-C/C-H bonds: A main peak at a binding energy of around 284.8-285.0 eV, corresponding to the carbon atoms in the aromatic ring and the alkyl portions (methyl and butanoic chain). researchgate.net

C-O bond: A peak at a higher binding energy, approximately 286.0-286.5 eV, representing the carbon atom of the carboxylic acid that is single-bonded to the hydroxyl oxygen. researchgate.net

O=C-O bond: The carboxyl carbon, double-bonded to one oxygen and single-bonded to another, would appear at the highest binding energy for carbon, typically around 288.5-289.0 eV. researchgate.net

The O1s spectrum can also be deconvoluted to distinguish between the two types of oxygen atoms in the carboxylic acid group:

C=O: The carbonyl oxygen, which would have a characteristic binding energy around 531.5-532.5 eV. researchgate.netresearchgate.net

C-O: The hydroxyl oxygen, typically found at a slightly higher binding energy of about 533.0-534.0 eV, partly due to its involvement in hydrogen bonding in the solid state. researchgate.net

These binding energies provide a fingerprint of the functional groups present on the surface of the analyzed sample. XPS is particularly useful for analyzing thin films or surface modifications of materials involving this compound.

Element Orbital Expected Binding Energy (eV) Assignment
CarbonC1s~284.8 - 285.0Aromatic (C=C) and Aliphatic (C-C, C-H)
CarbonC1s~286.0 - 286.5Carboxyl carbon (C-O)
CarbonC1s~288.5 - 289.0Carboxyl carbon (O=C-O)
OxygenO1s~531.5 - 532.5Carbonyl oxygen (C=O)
OxygenO1s~533.0 - 534.0Hydroxyl oxygen (C-OH)

Theoretical and Computational Studies of 3 2,3 Dimethylphenyl Butanoic Acid

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for predicting the ground state properties of chemical compounds. However, specific DFT studies on 3-(2,3-Dimethylphenyl)butanoic acid are not present in the surveyed literature.

Geometry Optimization and Conformational Energy Landscapes

In computational chemistry, geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, with its rotatable bonds, multiple energy minima, known as conformers, can exist. A thorough computational study would involve a systematic search for these conformers to map out the conformational energy landscape. This would reveal the relative stabilities of different spatial arrangements of the atoms.

Vibrational Frequency Predictions and Spectroscopic Correlations

DFT calculations can predict the vibrational frequencies of a molecule in its optimized geometry. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. Such a correlation helps in the assignment of spectral bands to specific molecular motions, providing a deeper understanding of the molecule's structure and bonding. No such predictive or correlational studies have been published for this compound.

Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)

The electronic structure of a molecule is crucial for understanding its reactivity and optical properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For materials, the analogous property is the band gap, which determines its electronic and optical properties. Specific data on the HOMO-LUMO gap for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored in shades of red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-poor and prone to nucleophilic attack. An MEP map for this compound would identify the reactive centers of the molecule, but no such analysis has been found in the literature.

Quantum Chemical Descriptors and Structure-Property Relationships (excluding biological activity)

Quantum chemical descriptors are numerical values derived from the quantum mechanical calculations of a molecule's electronic and geometric structure. These descriptors can include quantities such as dipole moment, polarizability, and various energetic parameters. By calculating these descriptors for a series of related molecules, it is possible to establish Quantitative Structure-Property Relationships (QSPRs). These relationships correlate the calculated descriptors with experimentally observed physical or chemical properties, allowing for the prediction of properties for new, unstudied molecules. There are no published studies that calculate or utilize quantum chemical descriptors for this compound to establish such relationships.

Applications As a Synthetic Intermediate and in Materials Science

Precursor in the Synthesis of Carbocyclic Ring Systems (e.g., Tetrahydronaphthalenes, Benzocycloheptenones)

The general reaction involves the formation of an acylium ion intermediate, which then attacks the aromatic ring to form a new carbon-carbon bond, leading to the fused ring system. The presence of the two methyl groups on the phenyl ring of 3-(2,3-Dimethylphenyl)butanoic acid would be expected to influence the regioselectivity of such a cyclization.

General Synthetic Scheme for Tetralone Formation:

Reactant Reagents Product

This table represents a general transformation and is not specific to this compound.

The synthesis of tetrahydronaphthalene derivatives is of interest due to their presence in some biologically active molecules and as intermediates in organic synthesis. nih.govnih.gov The production of tetralin (1,2,3,4-tetrahydronaphthalene) is typically achieved through the catalytic hydrogenation of naphthalene. wikipedia.org

The synthesis of benzocycloheptenones from phenylalkanoic acids is also a known transformation, though less common than the formation of six-membered rings. The success of such a reaction would depend on the specific substrate and reaction conditions.

Building Block for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are a cornerstone of medicinal chemistry and materials science. Carboxylic acids are versatile starting materials for the synthesis of various heterocycles. While there is no specific literature detailing the use of this compound for this purpose, its chemical structure allows for several potential synthetic routes to heterocyclic systems.

For example, the carboxylic acid moiety could be converted into an amide, which could then participate in cyclization reactions to form nitrogen-containing heterocycles. Alternatively, the acid could be used in multi-component reactions to build more complex heterocyclic scaffolds.

Role in the Development of Advanced Materials and Functional Molecules (excluding medical/pharmaceutical)

The incorporation of specific organic molecules into polymers or other materials can impart unique properties. The bulky, substituted phenyl group of this compound could, in principle, be used to influence the physical properties of a material, such as its thermal stability, solubility, or morphology.

For instance, if converted to a suitable monomer, it could be polymerized to create polymers with pendant dimethylphenyl groups. These groups could affect chain packing and intermolecular interactions, thereby influencing the bulk properties of the material. However, no specific examples of the use of this compound in materials science are currently documented in the literature.

Use in Catalyst or Ligand Design (if applicable)

The design of ligands for metal catalysts is a sophisticated area of chemistry where the steric and electronic properties of the ligand are finely tuned to control the activity and selectivity of the catalyst. While there is no information to suggest that this compound has been used for this purpose, one could envision its derivatization to create a chiral ligand, where the stereocenter at the butanoic acid chain and the substitution pattern on the aromatic ring could influence the coordination environment around a metal center.

Standards for Analytical Method Development (excluding basic identification)

In the development of analytical methods, such as high-performance liquid chromatography (HPLC), well-characterized compounds are often used as standards to validate the method's performance. google.com This can include assessing parameters like linearity, accuracy, and precision. While this compound could potentially be used as such a standard in a relevant analytical method, there is no specific mention of this application in the available literature. The development and validation of analytical procedures are guided by regulatory bodies like the FDA.

Future Research Directions and Unexplored Avenues for 3 2,3 Dimethylphenyl Butanoic Acid

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic strategies for 3-(2,3-Dimethylphenyl)butanoic acid is a paramount area for future research. Current methodologies, while effective, often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. Future efforts should be directed towards the exploration of greener alternatives.

One promising avenue is the application of transition-metal catalysis. For instance, palladium-catalyzed cross-coupling reactions have proven effective for the synthesis of related 3-arylbutanoic acid derivatives. nih.govnih.govyoutube.com Future work could focus on optimizing palladium-based catalytic systems specifically for the 2,3-dimethylphenyl substrate, aiming for higher yields and milder reaction conditions. Similarly, rhodium-catalyzed asymmetric hydrogenation of the corresponding α,β-unsaturated precursor presents a viable route to the enantiomerically pure acid. rsc.org Research into novel, highly efficient, and recyclable rhodium catalysts is warranted.

Furthermore, biocatalysis offers a sustainable and highly selective alternative. The use of enzymes, such as carboxylic acid reductases or engineered variants, could enable the direct and stereoselective synthesis of this compound under mild, aqueous conditions. mdpi.com Exploring the vast enzymatic space for suitable candidates and employing protein engineering to enhance their activity and substrate specificity will be a key research focus.

In-depth Studies of Reaction Mechanisms and Kinetics under Varied Conditions

A thorough understanding of the reaction mechanisms and kinetics governing the synthesis of this compound is crucial for process optimization and control. While general mechanisms for palladium- and rhodium-catalyzed reactions are established, the specific influence of the 2,3-dimethylphenyl substituent on the reaction pathway remains to be elucidated. youtube.comuwindsor.cayoutube.comnih.govrsc.org

Future research should employ a combination of experimental and computational techniques to probe these mechanisms in detail. Kinetic studies under a range of conditions (temperature, pressure, catalyst loading, and solvent) will provide valuable data on reaction rates and orders. rsc.orgnih.gov This information, coupled with computational modeling (e.g., Density Functional Theory calculations), can help to identify rate-determining steps, transition states, and key intermediates. A particular focus should be placed on understanding how the steric and electronic properties of the dimethylphenyl group affect the catalytic cycle.

Exploration of Uncommon Derivatization Pathways

The carboxylic acid functionality of this compound offers a versatile handle for derivatization, opening up possibilities for the creation of novel compounds with tailored properties. While standard derivatization techniques like esterification and amidation are well-established, future research should venture into less common transformations. nih.govpsu.edunih.govthermofisher.com

For instance, the conversion of the carboxylic acid to isocyanates, acyl azides, or other reactive intermediates could provide access to a diverse range of heterocyclic compounds and other complex molecular architectures. The exploration of photochemical or electrochemical derivatization methods could also lead to novel and selective transformations. Furthermore, derivatization strategies aimed at enhancing the biological activity or material properties of the core scaffold are of significant interest. nih.govrsc.org

Advanced Chiral Technologies for Enhanced Stereocontrol

As a chiral molecule, the stereoselective synthesis and separation of the enantiomers of this compound are of utmost importance. Future research should focus on the development and application of advanced chiral technologies to achieve high levels of stereocontrol.

Asymmetric catalysis, as mentioned earlier, is a key area. rsc.org The design and synthesis of novel chiral ligands for transition metal catalysts that are specifically tailored for the 2,3-dimethylphenyl substrate could lead to significant improvements in enantioselectivity. researchgate.netillinois.edu Organocatalysis also presents a powerful tool for the enantioselective synthesis of chiral carboxylic acids and should be explored in this context. acs.org

For the separation of racemic mixtures, chiral chromatography remains a powerful technique. However, future research could explore more efficient and scalable methods, such as supercritical fluid chromatography (SFC) with chiral stationary phases. Additionally, the classical method of diastereomeric salt resolution can be further optimized. rsc.orgresearchgate.netrsc.orglibretexts.orgacs.org This involves a systematic screening of resolving agents and a detailed study of the phase diagrams of the resulting diastereomeric salts to maximize the efficiency of the separation. rsc.orgresearchgate.netrsc.org

Integration of Machine Learning and AI in Synthetic Planning and Property Prediction

Retrosynthesis prediction tools, powered by ML algorithms trained on vast reaction databases, can propose novel and efficient synthetic routes that may not be immediately obvious to human chemists. illinois.edumdpi.comdoaj.org These tools can analyze the target molecule and suggest a series of disconnections leading back to simple, commercially available starting materials.

Comprehensive Phase Behavior and Polymorphism Studies

The solid-state properties of this compound, including its phase behavior and potential for polymorphism, are critical for its practical application, particularly in pharmaceuticals and materials science. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact properties such as solubility, stability, and bioavailability. rsc.orgebalbharati.in

Future research should involve a comprehensive investigation of the crystallization behavior of both the racemic mixture and the individual enantiomers of this compound. This would entail screening a wide range of solvents and crystallization conditions to identify and characterize different polymorphic forms. Techniques such as X-ray diffraction, differential scanning calorimetry, and solid-state NMR would be essential for this purpose. Understanding the thermodynamic and kinetic relationships between different polymorphs is crucial for ensuring the consistent production of the desired solid form.

Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring

The implementation of Process Analytical Technology (PAT) is becoming increasingly important for ensuring the efficiency, safety, and reproducibility of chemical processes. nih.govresearchgate.netdntb.gov.uascispace.commt.com For the synthesis of this compound, the application of advanced in-situ spectroscopic techniques for real-time reaction monitoring is a key area for future development.

Q & A

How can researchers optimize the synthesis of 3-(2,3-Dimethylphenyl)butanoic acid to improve yield and purity?

Answer:
Synthesis optimization involves selecting coupling agents, controlling reaction conditions, and employing rigorous purification. For example, coupling reactions using biphenylcarboxylic acid derivatives (e.g., 3-biphenylcarboxylic acid) with appropriate protecting groups, such as benzyloxycarbonyl (Z) groups, can minimize side reactions . Purification via recrystallization (as demonstrated for structurally similar compounds with defined melting points, e.g., 164–169°C for 3-biphenylcarboxylic acid ) or preparative HPLC ensures high purity (>95%). Monitoring reaction progress using thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., dimethylphenyl moieties to butanoic acid precursors) can further enhance yield.

What are the best practices for characterizing the structural integrity of this compound using spectroscopic methods?

Answer:
A multi-spectroscopic approach is critical:

  • NMR : Analyze proton environments to confirm the substitution pattern on the phenyl ring (e.g., distinguishing 2,3-dimethyl groups from other isomers) .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., 240.30 g/mol for a related compound, 3-(3,5-Dimethylphenyl)phenylacetic acid ).
  • IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and aromatic C-H bends (700–900 cm⁻¹) .
    Cross-referencing with databases like NIST Chemistry WebBook or PubChem ensures consistency with published spectra .

How does the stability of this compound under various storage conditions impact experimental reproducibility?

Answer:
Stability studies should assess degradation under light, temperature, and humidity. For example, structurally similar phenylacetic acid derivatives degrade via oxidation to ketones or carboxylic acids under prolonged storage . Store the compound in amber vials at –20°C in anhydrous conditions to minimize hydrolysis. Periodic purity checks via HPLC (e.g., using >95.0% GC purity standards as in Kanto Reagents catalogs ) ensure batch consistency. Temporal effects observed in related compounds, such as altered cellular activity after degradation , highlight the need for stability validation in long-term studies.

What strategies can be employed to resolve discrepancies in reported biological activities of this compound across different studies?

Answer:
Discrepancies often arise from variations in:

  • Purity : Compare studies using ≥95% pure batches (e.g., via GC/HPLC ).
  • Experimental Models : Control for cell line specificity or in vivo metabolic differences (e.g., esterase activity affecting prodrug activation).
  • Degradation Products : Monitor metabolites like 2,3-butanediol, which can form via reductive pathways and confound results .
    Meta-analyses of raw data (e.g., PubChem bioassays ) and standardized assay protocols (e.g., fixed incubation times) reduce variability.

In comparative studies, how does the substitution pattern on the phenyl ring of this compound influence its physicochemical properties compared to similar derivatives?

Answer:
The 2,3-dimethyl substitution enhances steric hindrance, reducing reactivity compared to para-substituted analogs. For example:

  • Solubility : Dimethyl groups increase hydrophobicity, necessitating DMSO or ethanol as solvents .
  • Melting Point : Structural analogs like 4-biphenylcarboxylic acid exhibit higher melting points (225–226°C ) due to symmetry, whereas 2,3-dimethyl derivatives may have lower melting points.
  • Bioactivity : Methyl groups at 2,3-positions may hinder binding to enzymes compared to 3,5-dimethyl analogs . Computational modeling (e.g., molecular docking) can predict these interactions.

What experimental controls are essential when investigating the metabolic pathways of this compound in in vitro models?

Answer:
Key controls include:

  • Blank Samples : Account for background interference from cell media or solvents.
  • Stable Isotope Labeling : Track metabolites using ¹³C or ²H isotopes (e.g., as done for butanoic acid derivatives in fermentation studies ).
  • Enzyme Inhibition : Use specific inhibitors (e.g., esterase inhibitors) to identify degradation pathways.
  • Negative Controls : Test structurally similar but inactive analogs (e.g., 3-(3-Methoxyphenyl)propanoic acid ) to isolate target effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.